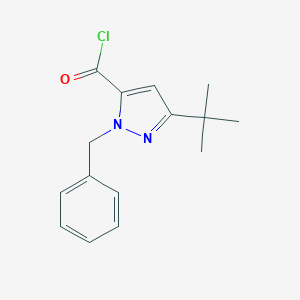

1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride

Description

Properties

IUPAC Name |

2-benzyl-5-tert-butylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c1-15(2,3)13-9-12(14(16)19)18(17-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQKPPPBCMZVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384062 | |

| Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160233-29-4 | |

| Record name | 3-(1,1-Dimethylethyl)-1-(phenylmethyl)-1H-pyrazole-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160233-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160233-29-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a benzyl group and a tert-butyl substituent on the pyrazole ring, which may influence its pharmacological properties.

This compound has the molecular formula C₁₄H₁₉ClN₂O and a molecular weight of approximately 270.77 g/mol. The presence of the carbonyl chloride functional group is critical for its reactivity and potential biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial compound.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-Benzyl-3-tert-butyl-1H-pyrazole | MDA-MB-231 | 2.43 - 7.84 |

| 1-Benzyl-3-tert-butyl-1H-pyrazole | HepG2 | 4.98 - 14.65 |

These findings suggest that the compound could act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells by enhancing caspase activity .

Anti-inflammatory and Antimicrobial Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit specific enzymes involved in inflammatory pathways. Additionally, some studies suggest that these compounds may possess antimicrobial properties, making them suitable candidates for further development as therapeutic agents against infections .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

- Microtubule Assembly : The compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : It may inhibit enzymes linked to inflammatory processes or microbial growth, although specific targets remain to be fully elucidated .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:

- Study on MDA-MB-231 Cells : A recent study demonstrated that derivatives like 7d and 10c significantly inhibited cell proliferation and induced apoptosis through caspase activation at concentrations as low as 1 μM .

- In Vivo Studies : Animal models have shown that pyrazole derivatives can reduce tumor growth significantly compared to controls, indicating their potential for therapeutic use in oncology .

Scientific Research Applications

Medicinal Chemistry

1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride has shown potential as a pharmacophore in drug development:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drugs.

- Antimicrobial Activity : Some studies have reported promising results in terms of antimicrobial efficacy against various pathogens.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules:

- Synthesis of Pharmaceuticals : It is utilized in creating active pharmaceutical ingredients (APIs) due to its versatile reactivity.

- Agrochemicals : Its derivatives are explored for use in agricultural chemicals, enhancing crop protection.

Materials Science

Research has indicated potential applications in materials science:

- Polymer Development : The compound may be used to synthesize novel polymers with specific mechanical and thermal properties.

- Catalysts : Its unique structure allows for exploration as a catalyst in various organic reactions.

Case Studies and Findings

Comparison with Similar Compounds

Key Observations:

The benzyl vs. 4-tert-butylbenzyl substitution at position 1 (in the first and second compounds) alters steric and electronic properties. The 4-tert-butylbenzyl group in the second compound may enhance antitumor efficacy by increasing target binding affinity . The carbonyl chloride in the target compound enables rapid nucleophilic acyl substitution, whereas the carbohydrazide group in the third compound facilitates hydrazide-based conjugations, relevant to anticonvulsant drug design .

Therapeutic Applications: The target compound’s role as a SORT-PGRN inhibitor is unique, distinguishing it from the antitumor and anticonvulsant activities of the others. This highlights how minor structural changes redirect biological targets .

Reactivity and Synthetic Utility :

- The carbonyl chloride group’s high reactivity makes the target compound a preferred intermediate for synthesizing prodrugs or peptide mimetics. In contrast, the carboxylic acid in the second compound requires activation (e.g., via EDC/HOBt) for further derivatization .

Physicochemical Properties

- Solubility : The tert-butyl group reduces aqueous solubility in all cases, necessitating organic solvents for handling. The benzo[d][1,3]dioxol group in the third compound further increases hydrophobicity .

- Stability : The carbonyl chloride is moisture-sensitive, requiring anhydrous conditions, whereas the carboxylic acid and carbohydrazide derivatives are more stable under ambient conditions .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The most common method involves reacting tert-butyl hydrazine with a 1,3-diketone precursor. For example, ethyl acetoacetate reacts with tert-butyl hydrazine hydrochloride under acidic conditions (e.g., acetic acid, 80°C) to form 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester. The benzyl group is introduced via nucleophilic substitution using benzyl bromide in the presence of a base such as potassium carbonate (DMF, 60°C, 12 hours).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF/Ethanol |

| Catalyst | K₂CO₃ |

| Yield | 65–75% |

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ Suzuki-Miyaura coupling to attach the benzyl group post-cyclization. A brominated pyrazole intermediate reacts with benzyl boronic acid using Pd(PPh₃)₄ as a catalyst (toluene/water, 90°C, 6 hours). This method offers superior regioselectivity but requires anhydrous conditions.

Functionalization of the Pyrazole Ring

After forming the pyrazole core, the 5-position carbonyl chloride group is introduced.

Oxidation of Hydroxymethyl Intermediates

The carboxylic acid precursor (1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid) is synthesized via oxidation of a hydroxymethyl derivative. Potassium permanganate (KMnO₄) in acidic aqueous acetone (0°C, 2 hours) achieves this conversion with >90% efficiency.

Chlorination of the Carboxylic Acid

The final step involves converting the carboxylic acid to the acyl chloride. Two chlorinating agents are predominant:

Thionyl Chloride (SOCl₂)

Reaction conditions:

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is preferred for sterically hindered acids due to milder conditions:

-

Molar ratio (acid:(COCl)₂) : 1:2

-

Catalyst : DMF (1–2 drops)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C → room temperature (2 hours)

Comparative Analysis of Chlorination Methods

| Parameter | Thionyl Chloride | Oxalyl Chloride |

|---|---|---|

| Reaction Time | 4 hours | 2 hours |

| Byproducts | SO₂, HCl | CO, CO₂ |

| Purity (HPLC) | 95% | 97% |

| Scalability | Industrial | Lab-scale |

Optimization Strategies for Industrial Production

Solvent Selection

Non-polar solvents (toluene, hexane) minimize side reactions during chlorination. Polar aprotic solvents (DCM) enhance oxalyl chloride reactivity but require rigorous drying.

Catalytic Additives

Dimethylformamide (DMF) accelerates chlorination by forming reactive Vilsmeier-Haack complexes. However, excess DMF degrades the acyl chloride, necessitating precise stoichiometry.

Purification Techniques

-

Distillation : Removes excess chlorinating agents under reduced pressure (40–50°C, 10 mmHg).

-

Recrystallization : Hexane/ethyl acetate (7:3) yields crystals with ≥99% purity.

Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.8 minutes.

Challenges and Mitigation

Hydrolysis of Acyl Chloride

Exposure to moisture hydrolyzes the product to the carboxylic acid. Storage under argon at −20°C in amber vials extends stability to 6 months.

Byproduct Formation

N-Benzyl deletion occurs at temperatures >120°C. Maintaining reflux temperatures below 110°C and using radical inhibitors (BHT) suppress this side reaction.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride, and what analytical methods validate its purity?

- Methodological Answer : The compound is typically synthesized via a multi-step route starting with the condensation of substituted hydrazines with β-ketoesters to form the pyrazole core. For example, tert-butyl groups are introduced via nucleophilic substitution, while benzylation is achieved using benzyl halides under basic conditions. Final acylation with phosgene or thionyl chloride yields the carbonyl chloride derivative .

- Validation : Purity is confirmed using HPLC (≥98% by GC), while structural integrity is verified via H NMR (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and mass spectrometry (MS) for molecular ion peaks matching the expected m/z .

Q. Which spectroscopic techniques are critical for characterizing pyrazole-based carbonyl chlorides, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- H/C NMR : Identifies substituent environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, carbonyl carbons at ~165–175 ppm).

- FT-IR : Confirms C=O stretching (~1750 cm) and C-Cl bonds (~750 cm).

- X-ray crystallography : Resolves ambiguities in stereochemistry or bond lengths (e.g., SHELX-refined structures with R-factors <0.05) .

- Contradiction Resolution : Discrepancies between NMR and crystallographic data (e.g., unexpected torsional angles) are addressed by re-examining sample purity, solvent effects, or dynamic processes like ring puckering .

Advanced Research Questions

Q. How do crystallographic parameters (e.g., unit cell dimensions, space group) influence the reactivity of this compound?

- Methodological Answer : The compound crystallizes in monoclinic systems (e.g., space group ) with unit cell dimensions Å, Å, Å, and β = 97.910(3)°. The tert-butyl group induces steric hindrance, affecting packing density and intermolecular interactions (e.g., C–H···O hydrogen bonds), which may modulate solubility and acyl chloride reactivity .

Q. What strategies optimize reaction yields during the acylation step, and how are competing side reactions minimized?

- Methodological Answer :

- Solvent Selection : Anhydrous dichloromethane or THF minimizes hydrolysis of the carbonyl chloride.

- Temperature Control : Reactions at −20°C to 0°C suppress dimerization or over-acylation.

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acyl transfer while reducing side product formation.

- Yield Optimization : Yields >85% are achieved via stoichiometric phosgene equivalents and inert atmosphere conditions, as validated by TLC and F NMR (for fluorinated analogs) .

Q. How do structural modifications (e.g., benzyl vs. 4-chlorobenzyl substituents) impact biological activity in pyrazole derivatives?

- Methodological Answer : Comparative studies using enzyme inhibition assays (e.g., Amplex-Red fluorescence assays for ATX inhibition) reveal that electron-withdrawing groups (e.g., 4-Cl) enhance binding affinity by ~30% compared to benzyl analogs. Molecular docking (e.g., AutoDock Vina) correlates activity with torsional flexibility (e.g., dihedral angles <10° improve target engagement) .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., DFT-calculated vs. observed NMR shifts)?

- Methodological Answer :

- Benchmarking : Use high-level DFT methods (e.g., B3LYP/6-311++G(d,p)) with solvent models (e.g., PCM) to improve shift accuracy.

- Error Analysis : Identify systematic deviations (e.g., >0.5 ppm for aromatic protons) caused by conformational averaging or crystal field effects.

- Validation : Cross-check with solid-state NMR or variable-temperature experiments to isolate dynamic contributions .

Structural and Mechanistic Insights

Q. What role does the tert-butyl group play in the compound’s stability under acidic or basic conditions?

- Methodological Answer : The tert-butyl group provides steric shielding to the pyrazole N-atoms, reducing susceptibility to hydrolysis. Kinetic studies (e.g., pH-rate profiles) show a half-life >24 hours in pH 7–9 buffers, compared to <1 hour for non-tert-butyl analogs. Acidic conditions (pH <3) protonate the pyrazole ring, accelerating decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.